Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.:
Cat. No.: VC17511856
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
| Standard InChI Key | AHNTYUDVUIUQOY-PBXRRBTRSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]2C[C@H]2N1 |
| Canonical SMILES | COC(=O)C1CC2CC2N1 |
Introduction
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with a specific stereochemistry, making it a valuable building block in organic synthesis. This compound belongs to the class of azabicyclohexanes, which are known for their unique structural features and potential applications in pharmaceuticals and materials science.
Synthesis and Applications
The synthesis of Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves complex organic reactions, such as intramolecular cyclization or asymmetric synthesis methods. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Research Findings
Research on azabicyclohexanes, including Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate, focuses on their potential as building blocks for biologically active compounds. Studies have shown that these compounds can exhibit a range of biological activities, depending on their substitution patterns and stereochemistry.
Data Table: Comparison of Related Compounds
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